8-(4-Methoxyphenyl)-8-oxooctanoic acid

描述

8-(4-Methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of 4-methoxybenzene with octanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

8-(4-Methoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 8-(4-Hydroxyphenyl)-8-oxooctanoic acid.

Reduction: 8-(4-Methoxyphenyl)-8-hydroxyoctanoic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiproliferative Activity

Research indicates that 8-(4-Methoxyphenyl)-8-oxooctanoic acid exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells, suggesting potential use as an anticancer agent. For instance, the compound showed IC50 values of approximately 2.8 to 3.25 μM against different human cancer cell lines, indicating strong efficacy in targeting malignant cells .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDAC activity, the compound can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells and potentially reversing malignant phenotypes .

Biochemical Studies

Enzyme Interaction Studies

The compound is utilized to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes, providing insights into metabolic processes and the regulation of biochemical pathways .

Antioxidant Properties

Additionally, this compound has demonstrated antioxidant activity. Assays such as DPPH and ABTS radical scavenging tests indicate that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related damage in biological systems.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable the production of specialty chemicals with tailored properties for use in pharmaceuticals and agrochemicals.

Data Tables

Case Studies

-

In Vivo Studies on Cancer Models :

A study involving animal models showed that administration of this compound led to reduced tumor growth rates, supporting its potential application in cancer therapy. -

Cell Culture Experiments :

In human cell lines, the compound inhibited cancer cell proliferation while promoting apoptosis, indicating its dual role as both an anti-proliferative and pro-apoptotic agent. -

Antioxidant Efficacy :

Experimental results from various assays confirmed the compound's ability to reduce oxidative stress markers in cellular models, highlighting its potential utility in formulations aimed at combating oxidative damage.

作用机制

The mechanism of action of 8-(4-Methoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but with a shorter carbon chain.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

4-Methoxyphenylacetonitrile: Contains a nitrile group instead of a carboxylic acid.

Uniqueness

8-(4-Methoxyphenyl)-8-oxooctanoic acid is unique due to its longer carbon chain and the presence of both a methoxyphenyl group and a carbonyl group.

生物活性

8-(4-Methoxyphenyl)-8-oxooctanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its implications in therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

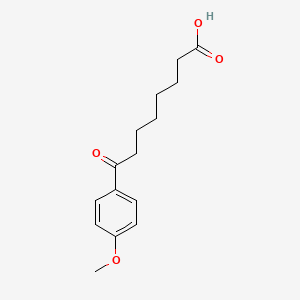

The compound is characterized by the following structural formula:

This structure includes an octanoic acid backbone with a methoxyphenyl substituent, which is crucial for its biological activity.

1. Inhibition of Histone Deacetylases (HDACs)

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of histone deacetylases (HDACs). HDAC inhibition leads to:

- Growth Arrest : The compound has been shown to induce cell cycle arrest in various tumor cell lines.

- Differentiation and Apoptosis : It promotes differentiation and apoptosis in cancer cells, making it a candidate for cancer therapy.

In studies, it was observed that the compound significantly inhibited HDAC activity, leading to increased levels of acetylated histones, which are associated with transcriptional activation and tumor suppression .

2. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest its potential as an antimicrobial agent .

Table 1: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Reduces tumor growth in animal models |

Case Study 1: Cancer Cell Lines

In vitro studies were conducted using various cancer cell lines, including RPMI-8226 and HCT116. The results indicated that treatment with this compound resulted in significant cytotoxicity, with IC50 values ranging from 2.8 μM to 3.25 μM. This suggests a strong potential for developing this compound as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound against clinical strains of Staphylococcus aureus and Escherichia coli revealed that it exhibited moderate to strong inhibitory effects, with MIC values indicating effectiveness at concentrations as low as 100 µg/mL .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests that it is metabolized by cytochrome P450 enzymes, influencing its efficacy and toxicity. Studies indicate that while lower doses may provide therapeutic benefits, higher doses can lead to hepatotoxicity and nephrotoxicity. Careful dose management is essential for maximizing therapeutic outcomes while minimizing adverse effects .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-(4-Methoxyphenyl)-8-oxooctanoic acid, and what are their yields and limitations?

Methodological Answer:

The synthesis of aryl-oxoalkanoic acids typically involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. For example, structurally similar compounds like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2) are synthesized using aryl-acetic acid precursors under controlled acylation conditions . Key steps include:

- Friedel-Crafts acylation : Reacting 4-methoxyphenylmagnesium bromide with suberic acid derivatives.

- Oxidation : Using mild oxidizing agents like PCC (pyridinium chlorochromate) to introduce the oxo group.

Reported yields range from 45–65%, with impurities arising from over-oxidation or incomplete acylation. Limitations include sensitivity to moisture and the need for inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Standard characterization methods include:

- NMR Spectroscopy : Confirm the methoxyphenyl group (δ 3.8–4.0 ppm for -OCH₃) and ketone carbonyl (δ 200–210 ppm in NMR).

- Mass Spectrometry (MS) : ESI-MS in negative mode to detect the molecular ion peak (expected m/z: 264.27 for [M-H]⁻) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% required for biological assays) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

The compound is sensitive to light and humidity. Optimal storage conditions include:

- Temperature : -20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen gas to avoid oxidation of the ketone group.

Decomposition products (e.g., 4-methoxybenzoic acid) can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

Initial screening should focus on:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory aryl-oxo acids .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Methodological Answer:

- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency .

- Solvent Optimization : Use anhydrous dichloromethane (DCM) instead of THF to reduce hydrolysis.

- In Situ Monitoring : Employ FT-IR to track ketone formation (C=O stretch at ~1700 cm⁻¹) and halt reactions at 80% completion .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs, and how can they be resolved?

Methodological Answer:

- Co-elution in HPLC : Use a gradient elution (acetonitrile/water with 0.1% formic acid) to separate analogs like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid .

- Mass Spectrometry Differentiation : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., exact mass for C₁₅H₁₈O₅: 278.1154 vs. C₁₄H₁₇BrO₃: 313.0356 in brominated analogs) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability and metabolic half-life using LC-MS/MS. The compound may undergo rapid β-oxidation in vivo, reducing efficacy .

- Prodrug Design : Modify the carboxylic acid group to ester prodrugs (e.g., methyl ester) to enhance bioavailability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the aliphatic chain .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro groups) with anti-inflammatory activity .

Q. How can researchers resolve discrepancies in reported toxicity profiles?

Methodological Answer:

- Hazard Reassessment : Follow GHS classification (Category 4 for acute toxicity) and validate via zebrafish embryo toxicity assays (LC₅₀ at 48 hours) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect toxic metabolites like 4-methoxyacetophenone .

Q. What strategies can elucidate the compound’s role in metabolic pathways?

Methodological Answer:

- Isotope Tracing : Synthesize -labeled this compound and track incorporation into TCA cycle intermediates via GC-MS .

- Enzyme Knockdown : CRISPR-Cas9 silencing of β-oxidation enzymes (e.g., ACADL) to assess metabolic dependency .

Tables for Key Data

属性

IUPAC Name |

8-(4-methoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-13-10-8-12(9-11-13)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOUULOOGENNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447770 | |

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22811-92-3 | |

| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。